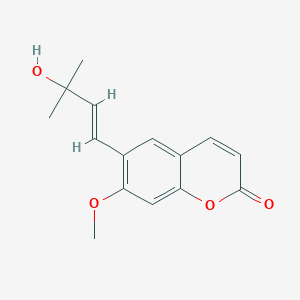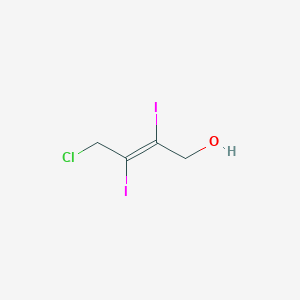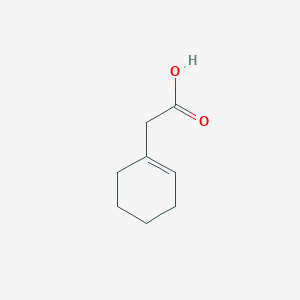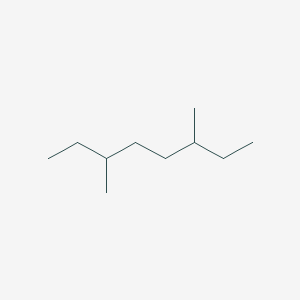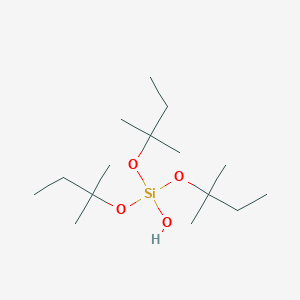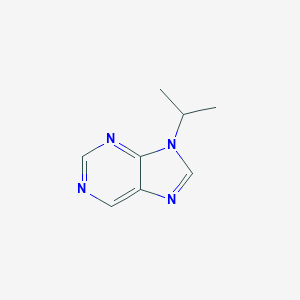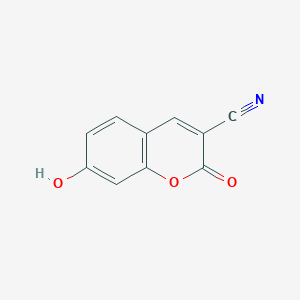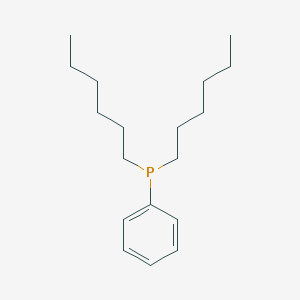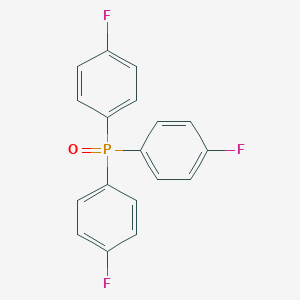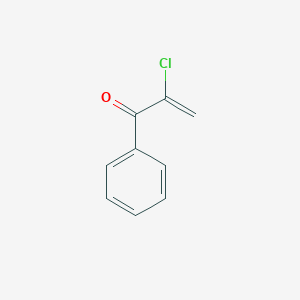
alpha-Chloroacrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chloroacrylophenone, also known as CN gas, is a chemical compound that has been used as a riot control agent and a chemical weapon. It is a yellowish-brown liquid with a pungent odor and can cause a range of physiological and biochemical effects in humans and animals.
Mechanism Of Action
Alpha-Chloroacrylophenone acts as an irritant to the eyes, nose, and respiratory tract, causing tearing, coughing, and difficulty breathing. It also activates the pain receptors in the skin, causing a burning sensation. The mechanism of action of alpha-Chloroacrylophenone involves the inhibition of cellular respiration and the disruption of ion channels in the cell membrane, leading to the depolarization of neurons and the release of neurotransmitters such as acetylcholine.
Biochemical And Physiological Effects
The biochemical and physiological effects of alpha-Chloroacrylophenone include respiratory distress, bronchoconstriction, increased heart rate and blood pressure, and increased secretion of mucus. It can also cause skin irritation and burns, as well as eye irritation and tearing. In high concentrations, alpha-Chloroacrylophenone can lead to convulsions, coma, and even death.
Advantages And Limitations For Lab Experiments
One advantage of using alpha-Chloroacrylophenone in lab experiments is its ability to induce respiratory and cardiovascular changes similar to those seen in humans exposed to the chemical. This can provide valuable insights into the mechanisms underlying these physiological responses. However, the use of alpha-Chloroacrylophenone in lab experiments is limited by its potential toxicity and the need for strict safety protocols to prevent exposure to researchers.
Future Directions
Future research on alpha-Chloroacrylophenone could focus on developing safer and more effective riot control agents that do not pose a risk of long-term health effects. Additionally, further studies could investigate the potential use of alpha-Chloroacrylophenone as a tool for investigating the role of the central nervous system in the regulation of respiration and cardiovascular function. Finally, research could explore the potential therapeutic applications of alpha-Chloroacrylophenone in the treatment of respiratory and cardiovascular disorders.
Synthesis Methods
The synthesis of alpha-Chloroacrylophenone involves the reaction of benzaldehyde with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation and recrystallization to obtain a pure form of alpha-Chloroacrylophenone.
Scientific Research Applications
Alpha-Chloroacrylophenone has been extensively studied for its potential use in chemical warfare and riot control. However, it has also been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. In particular, alpha-Chloroacrylophenone has been used as a tool to study the role of the central nervous system in the regulation of respiration and cardiovascular function.
properties
CAS RN |
19233-44-4 |
|---|---|
Product Name |
alpha-Chloroacrylophenone |
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.6 g/mol |
IUPAC Name |
2-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
OXAKTNJXLVDKME-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
synonyms |
2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



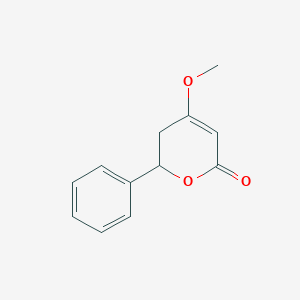
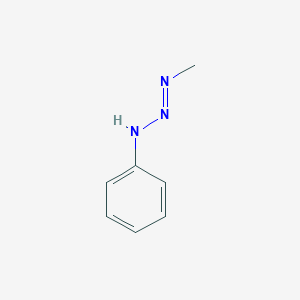
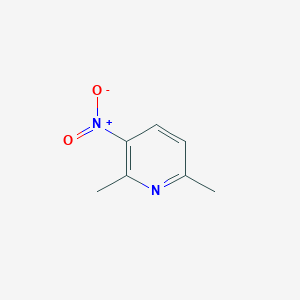
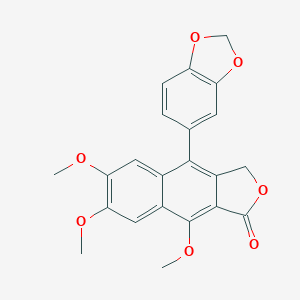
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
